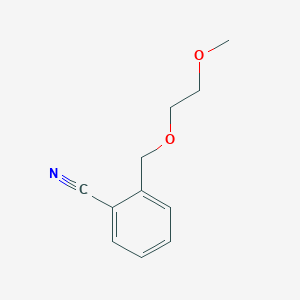
4,4'-Disulfanediylbis(4-phenylbutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Disulfanediylbis(4-phenylbutanoic acid) is an organic compound characterized by the presence of two phenylbutanoic acid groups linked by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(4-phenylbutanoic acid) typically involves the formation of a disulfide bond between two molecules of 4-phenylbutanoic acid derivatives. One common method is the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of 4,4’-Disulfanediylbis(4-phenylbutanoic acid) may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
4,4’-Disulfanediylbis(4-phenylbutanoic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated phenylbutanoic acids.
科学的研究の応用
4,4’-Disulfanediylbis(4-phenylbutanoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4,4’-Disulfanediylbis(4-phenylbutanoic acid) involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, influencing the redox state of cells and modulating the activity of enzymes and proteins. This compound may also interact with molecular targets such as thiol-containing enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
4,4’-Disulfanediylbis(2-aminobutanoic acid): Similar disulfide linkage but with amino groups instead of phenyl groups.
4,4’-Disulfanediylbis(3-aminobenzoic acid): Similar disulfide linkage but with aminobenzoic acid groups.
Uniqueness
4,4’-Disulfanediylbis(4-phenylbutanoic acid) is unique due to its phenylbutanoic acid groups, which confer distinct chemical and biological properties. The presence of the phenyl groups allows for specific interactions in aromatic substitution reactions and potential therapeutic applications.
This detailed article provides a comprehensive overview of 4,4’-Disulfanediylbis(4-phenylbutanoic acid), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H22O4S2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
4-[(3-carboxy-1-phenylpropyl)disulfanyl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C20H22O4S2/c21-19(22)13-11-17(15-7-3-1-4-8-15)25-26-18(12-14-20(23)24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,22)(H,23,24) |
InChIキー |
JIAUMCISRSSKSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)SSC(CCC(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


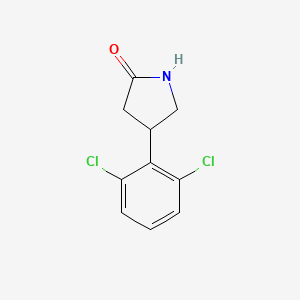
![N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B13367084.png)
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride](/img/structure/B13367085.png)

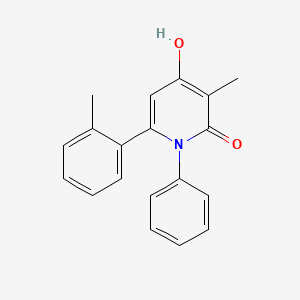


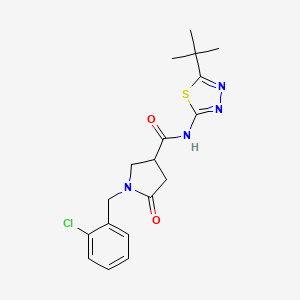
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B13367117.png)
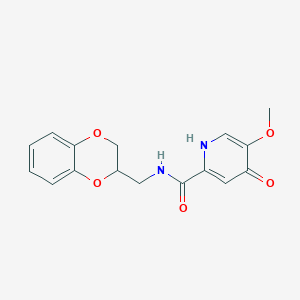
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B13367132.png)
![[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13367133.png)
![[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13367136.png)
